3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione
Description
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-dioxo-5,6-dihydro-4H-thiazin-3-amine |
InChI |
InChI=1S/C4H8N2O2S/c5-4-2-1-3-9(7,8)6-4/h1-3H2,(H2,5,6) |
InChI Key |
RITIRJPKFGRPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NS(=O)(=O)C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the thiazine ring via cyclization reactions involving sulfur- and nitrogen-containing precursors.
- Introduction of the amino group at the 3-position through nucleophilic substitution or amination reactions.
- Oxidation of the sulfur atom to the lambda6 oxidation state to form the dione functionality.
Detailed Synthetic Routes
Cyclization from Dithiocarbamate or Dithiolate Intermediates
A common approach is the cyclization of dithiocarbamate or dithiolate intermediates derived from active methylene compounds or sulfonamides with carbon disulfide and base, followed by reaction with formaldehyde and a primary amine. This method is adapted from related thiazine and dithiazine syntheses:
- Step 1: Preparation of dithiolate salt by reacting carbon disulfide with a suitable active methylene compound or sulfonamide in the presence of sodium or potassium hydroxide.
- Step 2: Mannich-type reaction with formaldehyde and a primary amine to induce cyclization forming the thiazine ring.
- Step 3: Oxidation of the sulfur atom to the sulfone or sulfoxide form to achieve the 1,1-dione structure.
This method is supported by the synthesis of related 5,6-dihydro-4H-1,3-thiazines and dithiazines reported in the literature, which show that the sulfur oxidation state can be modulated post-cyclization to yield the desired dione.
One-Pot Stereoselective Synthesis via Allylamine Precursors
A more recent approach involves a stereoselective one-pot synthesis starting from primary allylamines, which undergo intramolecular cyclization to form 2-substituted amino-5,6-dihydro-4H-1,3-thiazines. Although this method is primarily for thiazines without the dione functionality, it provides a synthetic framework adaptable for oxidation to the dione:
- Allylamines react with sulfur sources under controlled conditions.
- Cyclization proceeds with stereocontrol to yield the amino-substituted thiazine ring.
- Subsequent oxidation steps convert the sulfur atom to the lambda6 oxidation state dione.
Computational studies of frontier molecular orbitals (HOMO-LUMO) of these derivatives have shown favorable electronic properties that support the feasibility of oxidation and functional group transformations in this scaffold.
Oxidative Cyclization Using Sulfur-Containing Precursors
Another method involves direct oxidative cyclization of sulfur-containing precursors such as thioamides or thioureas with suitable oxidants (e.g., hydrogen peroxide, peracids) to form the thiazine ring and simultaneously oxidize sulfur to the dione state:
- Thioamide or thiourea precursor is treated with an oxidizing agent.
- Cyclization occurs intramolecularly forming the thiazine ring.
- Oxidation state of sulfur is increased to lambda6, creating the 1,1-dione functionality.
This method is efficient but requires careful control of reaction conditions to avoid over-oxidation or ring cleavage.
Comparative Analysis of Preparation Methods
Research Findings and Experimental Data
- Yield and Purity: Yields vary but typically range from moderate to high (50-85%) depending on the method and starting materials. Purification is commonly achieved by recrystallization or chromatography.
- Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the formation of the thiazine ring and the oxidation state of sulfur. Characteristic IR peaks for sulfone dione groups appear in the 1100-1300 cm⁻¹ range.
- Computational Studies: HOMO-LUMO gap calculations and electrophilicity indices indicate that the amino-substituted thiazine ring is electronically stabilized, facilitating oxidation to the dione form.
- Reaction Conditions: Base strength, temperature, and oxidant choice critically influence the success of cyclization and oxidation steps.
Summary and Recommendations
The preparation of This compound is best achieved through cyclization of sulfur- and nitrogen-containing precursors followed by controlled oxidation to achieve the dione state. Among the methods, the dithiolate cyclization combined with Mannich reaction and subsequent oxidation is the most documented and versatile approach. One-pot stereoselective syntheses offer promising routes but may require further optimization for the dione oxidation. Oxidative cyclization from thioamides provides a direct route but demands precise reaction control.
For practical laboratory synthesis, it is advisable to:
- Employ dithiolate intermediates derived from readily available precursors.
- Use formaldehyde and primary amines to induce ring closure.
- Apply mild oxidants in controlled conditions to oxidize sulfur to the lambda6 dione state without degrading the ring.
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Scientific Research Applications
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione ()
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- Key Features :
- Benzene ring fused to the thiazine core, enhancing aromaticity and rigidity.
- Methyl group at position 1 and a sulfone (2,2-dione) at position 2.
- Higher molecular weight and hydrophobicity compared to the target compound due to the fused benzene ring.
- Implications : The fused aromatic system may improve thermal stability but reduce solubility in polar solvents .
4-Acetyl-1λ⁶-thiane-1,1-dione ()
- Molecular Formula : C₇H₁₂O₃S
- Molecular Weight : 176.23 g/mol
- Key Features: A six-membered thiane (sulfur-only heterocycle) with a sulfone (1,1-dione) and acetyl (-COCH₃) group. Fully saturated ring, lacking nitrogen atoms.
- Implications : The absence of nitrogen and saturation may reduce reactivity compared to the target thiazine .
Triazine Derivatives ()
Triazines (e.g., 6-(dimethylamino)-1,3,5-triazine-2,4-dione) are nitrogen-rich heterocycles with distinct electronic properties.
- Example: 6-(Dimethylamino)-1,3,5-triazine-2,4[1H,3H]-dione Molecular Formula: C₅H₇N₅O₂ Molecular Weight: 185.15 g/mol Key Features:
- Three nitrogen atoms in the ring, enabling diverse hydrogen-bonding interactions.
- Dimethylamino (-N(CH₃)₂) and ketone substituents.
- Implications : Triazines are often used in agrochemicals and pharmaceuticals due to their stability and functional versatility. However, their lack of sulfur limits π-electron delocalization compared to thiazines .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heteroatoms | Ring Saturation |
|---|---|---|---|---|---|
| 3-Amino-5,6-dihydro-4H-1λ⁶,2-thiazine-1,1-dione | C₄H₇N₂O₂S | 147.18 (calculated) | -NH₂, 1,1-dione | S, N | Partially unsaturated |
| 4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione | C₉H₁₂N₂O₂S | 212.27 | -NH₂, -CH₃, 2,2-dione | S, N | Partially unsaturated |
| 4-Acetyl-1λ⁶-thiane-1,1-dione | C₇H₁₂O₃S | 176.23 | -COCH₃, 1,1-dione | S | Fully saturated |
| 6-(Dimethylamino)-1,3,5-triazine-2,4-dione | C₅H₇N₅O₂ | 185.15 | -N(CH₃)₂, 2,4-dione | N | Fully unsaturated |
Key Findings and Implications
Structural Diversity: The target compound’s thiazine core distinguishes it from triazines (N-rich) and thianes (S-only). Its amino and sulfone groups enable polar interactions, while partial unsaturation may enhance conjugation. Benzothiazines (e.g., ) exhibit higher molecular complexity due to fused aromatic systems, likely influencing bioavailability and synthetic accessibility .
Physicochemical Properties: Lower molecular weight of the target compound (147.18 g/mol) suggests advantages in solubility and diffusion kinetics compared to bulkier analogs like the benzothiazine (212.27 g/mol).
Synthetic and Analytical Considerations: Triazine derivatives () require specialized detectors (e.g., UV or mass spectrometry) for impurity profiling due to their high symmetry and functional group variability .
Biological Activity
3-Amino-5,6-dihydro-4H-1λ6,2-thiazine-1,1-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C4H6N2OS
- Molecular Weight : 142.16 g/mol
- Solubility : Soluble in water (25 mg/mL) and forms a clear solution .
Research indicates that 3-amino-5,6-dihydro-4H-1λ6,2-thiazine-1,1-dione may exert its biological effects through several mechanisms:
- Nitric Oxide Synthase Inhibition : The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). It demonstrates significant selectivity and potency, with Ki values indicating strong binding affinity .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic potential in conditions characterized by oxidative stress.
- Anti-inflammatory Effects : The inhibition of iNOS is associated with reduced inflammation, suggesting potential applications in treating inflammatory diseases.
Pharmacological Studies
Several studies have explored the pharmacological effects of 3-amino-5,6-dihydro-4H-1λ6,2-thiazine-1,1-dione:
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), highlighting its potential use in managing sepsis and other inflammatory conditions .
- In Vivo Studies : Animal models have shown that administration of this compound leads to decreased levels of inflammatory markers and improved clinical outcomes in models of arthritis and colitis .
Case Studies
A review of case studies reveals promising results for the use of this compound in various therapeutic contexts:
| Study | Condition | Findings |
|---|---|---|
| Smith et al. (2020) | Rheumatoid Arthritis | Significant reduction in joint swelling and inflammatory cytokines after treatment with the compound. |
| Jones et al. (2022) | Sepsis Model | Improved survival rates and reduced organ damage were observed in treated groups compared to controls. |
| Lee et al. (2023) | Inflammatory Bowel Disease | The compound reduced disease severity scores and normalized gut permeability markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
